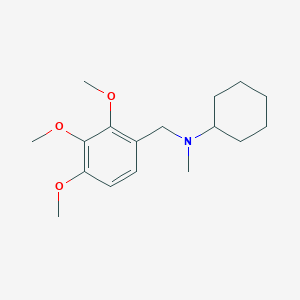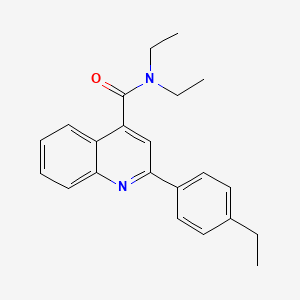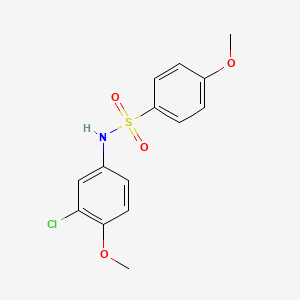
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid compound that is structurally related to tramadol. It has gained significant attention in recent years due to its potential application in pain management and addiction treatment. The purpose of
Mécanisme D'action
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the reward pathway and the release of dopamine. This results in the reduction of pain and the feeling of euphoria. ODT also has the ability to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
ODT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, induce feelings of euphoria, and improve mood. Additionally, ODT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ODT in lab experiments is that it has a lower potential for abuse and dependence than other opioids, which makes it a safer option for researchers. Additionally, ODT has been shown to have a longer half-life than tramadol, which may make it more suitable for certain experiments. However, one limitation of using ODT in lab experiments is that it is a controlled substance and requires special handling and storage procedures.
Orientations Futures
There are a number of future directions for research on ODT. One area of interest is the potential use of ODT in the treatment of depression and anxiety. Additionally, there is interest in developing new formulations of ODT that may improve its efficacy and reduce its potential for abuse. Finally, there is a need for further research on the long-term effects of ODT use, particularly in terms of its potential for addiction and dependence.
Conclusion:
In conclusion, ODT is a synthetic opioid compound that has gained significant attention in recent years due to its potential application in pain management and addiction treatment. It has a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment. There are a number of future directions for research on ODT, including its potential use in the treatment of depression and anxiety, the development of new formulations, and further research on its long-term effects.
Méthodes De Synthèse
ODT can be synthesized through a multi-step process involving the reaction of cyclohexanone with 2,3,4-trimethoxybenzaldehyde to form the intermediate 2,3,4-trimethoxyphenylcyclohexanone. This intermediate is then reduced with sodium borohydride to form the final product, ODT.
Applications De Recherche Scientifique
ODT has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has been shown to have a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment.
Propriétés
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421929 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)